1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Overview
Description
“1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]” is a chemical compound with the CAS Number: 65092-19-5 . It has a molecular weight of 206.29 . The IUPAC name for this compound is 1’-methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4/c1-15-6-3-11(4-7-15)10-9(2-5-14-11)12-8-13-10/h8,14H,2-7H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Compounds with a tri- and tetra-substituted imidazole scaffold, similar in structure to 1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine], are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds have been extensively reviewed, highlighting their significance in developing treatments for inflammatory diseases (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development
The synthesis and chemistry of heterocyclic N-oxide derivatives, including imidazole and pyridine-based compounds, have been well-documented for their utility as versatile synthetic intermediates and their biological importance. These compounds have been explored for their potential in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating their wide applicability in advanced chemistry and drug development (Li, D., Wu, P., Sun, N., Lu, Y.-J., Wong, W.-L., Fang, Z., & Zhang, K., 2019).
Imidazo[1,2-b]pyridazine in Medicinal Chemistry
Imidazo[1,2-b]pyridazine scaffolds, closely related to the chemical structure , have been highlighted for their importance in medicinal chemistry, offering a range of bioactive molecules. The resurgence of interest in these compounds for therapeutic applications showcases their potential in developing novel treatments with enhanced pharmacokinetic profiles (Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C., 2021).
Antibacterial Properties of Imidazopyridine-Based Derivatives
Fused pyridines, including imidazopyridines, are recognized for their diverse pharmacological activities, such as antibacterial, antitumor, and anti-inflammatory properties. Research into imidazopyridines (IZPs) reveals that these compounds, due to their fused scaffold, exhibit more diverse profiles than individual imidazole and pyridine moieties, highlighting their potential in combating multi-drug resistant bacterial infections (Sanapalli, B. K. R., Ashames, A., Sigalapalli, D. K., Shaik, A., Bhandare, R., & Yele, V., 2022).
Safety And Hazards
properties
IUPAC Name |
1'-methylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-15-6-3-11(4-7-15)10-9(2-5-14-11)12-8-13-10/h8,14H,2-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWXSLYRYEWMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C3=C(CCN2)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496289 |
Source
|
Record name | 1'-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |
CAS RN |
65092-19-5 |
Source
|
Record name | 1'-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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